2-Ethyl-9,10-dimethoxyanthracene

概要

説明

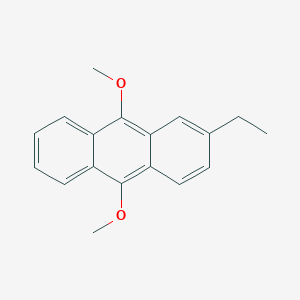

2-Ethyl-9,10-dimethoxyanthracene is an organic compound with the molecular formula C18H18O2. It is a derivative of anthracene, characterized by the presence of two methoxy groups at the 9 and 10 positions and an ethyl group at the 2 position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-9,10-dimethoxyanthracene typically involves the alkylation of 9,10-dimethoxyanthracene with an ethylating agent. One common method is the Friedel-Crafts alkylation, where 9,10-dimethoxyanthracene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

化学反応の分析

Types of Reactions

2-Ethyl-9,10-dimethoxyanthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents in the presence of catalysts.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted anthracenes depending on the reagents used.

科学的研究の応用

Chemical Applications

Photosensitizer in Photochemical Reactions

2-Ethyl-9,10-dimethoxyanthracene is primarily utilized as a photosensitizer , facilitating photochemical reactions. Its ability to absorb light and transfer energy makes it valuable in processes such as polymerization of certain monomers and photoinitiation in coatings and adhesives.

Polymerization Processes

The compound enhances the polymerization of diaryliodonium and triarylsulfonium salts, leading to the formation of polymers with desirable properties. This application is particularly significant in the production of advanced materials that require specific structural characteristics.

| Application | Description |

|---|---|

| Photosensitizer | Facilitates photochemical reactions |

| Polymerization | Enhances polymer formation from specific monomers |

Biological Applications

Antihistaminic Activity

Research indicates that this compound exhibits antihistaminic activity , making it a candidate for allergy-related treatments. Its mechanism involves the inhibition of histamine receptors, which can alleviate symptoms such as inflammation and itching.

Cellular Effects

The compound has been shown to influence cellular processes by affecting signaling pathways and gene expression. Its role as a photosensitizer also suggests potential impacts on cellular metabolism and energy production.

| Biological Application | Mechanism of Action |

|---|---|

| Antihistaminic Activity | Inhibition of histamine receptors |

| Cellular Metabolism | Affects signaling pathways |

Medical Applications

Ongoing research is investigating the therapeutic potential of this compound in various medical contexts. Its properties as a photosensitizer may lead to innovative treatments in photodynamic therapy, where light-sensitive compounds are used to target diseased tissues.

Industrial Applications

In industrial settings, this compound is used in the formulation of photoinitiator systems for coatings and inks. Its ability to initiate polymerization upon exposure to light enhances the durability and performance of these products.

| Industrial Application | Description |

|---|---|

| Photoinitiator Systems | Used in coatings and inks for polymerization |

Case Study 1: Photopolymerization Efficiency

A study demonstrated that this compound significantly improved the efficiency of photopolymerization processes compared to traditional initiators. The results indicated faster curing times and deeper penetration into materials, making it an attractive option for industrial applications .

Case Study 2: Antihistaminic Properties

Research highlighted the antihistaminic effects of this compound in animal models. The compound effectively reduced allergic responses by blocking histamine receptors, showing promise for future therapeutic developments .

作用機序

The mechanism of action of 2-Ethyl-9,10-dimethoxyanthracene involves its ability to act as a photosensitizer. Upon exposure to light, it undergoes photoinduced electron transfer, which can initiate various chemical reactions. This property is utilized in photopolymerization processes and other photochemical applications. Additionally, its antihistaminic activity is attributed to its interaction with histamine receptors, blocking the effects of histamine .

類似化合物との比較

Similar Compounds

9,10-Dimethoxyanthracene: Lacks the ethyl group at the 2 position.

9,10-Dimethylanthracene: Has methyl groups instead of methoxy groups at the 9 and 10 positions.

9-Anthracenemethanol: Contains a hydroxymethyl group at the 9 position instead of methoxy groups.

Uniqueness

2-Ethyl-9,10-dimethoxyanthracene is unique due to the combination of its ethyl and methoxy substituents, which confer specific photochemical properties and biological activities. This makes it particularly useful as a photosensitizer and in studies related to antihistaminic activity .

生物活性

2-Ethyl-9,10-dimethoxyanthracene (EDMA) is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmacology and materials science. This article explores the biological activity of EDMA, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

EDMA exhibits multiple mechanisms of action, primarily categorized into its antihistaminic properties and its role as a photosensitizer .

- Antihistaminic Activity : EDMA is reported to inhibit histamine receptors, which may alleviate allergic symptoms such as inflammation and itching. This activity positions it as a potential candidate for developing antihistamine medications.

- Photosensitization : As a photosensitizer, EDMA facilitates photoinduced electron transfer reactions. This property is crucial in photochemical applications, where it can generate reactive oxygen species (ROS) that influence cellular metabolism .

Cellular Effects

EDMA's influence on cellular processes includes:

- Impact on Cell Signaling : The compound affects various signaling pathways and gene expression profiles. It has been shown to modulate immune responses and cellular metabolism in the presence of light .

- Oxidative Stress Response : Studies indicate that EDMA can induce oxidative stress within cells, leading to altered metabolic pathways and potential therapeutic effects against certain diseases .

Dosage Effects

Research indicates that the biological effects of EDMA vary significantly with dosage:

- Low Doses : May enhance beneficial effects such as promoting polymerization processes in chemical reactions and modulating immune responses.

- High Doses : Could lead to cytotoxicity due to excessive ROS production.

Case Studies and Experimental Data

Several studies have investigated the biological activity of EDMA, revealing insights into its mechanisms and potential applications:

- Photosensitizer Efficacy : A study demonstrated that EDMA effectively generates singlet oxygen upon light activation, making it suitable for applications in photodynamic therapy (PDT) for cancer treatment .

- Antihistaminic Properties : In animal models, EDMA showed significant reduction in histamine-induced symptoms, supporting its potential use as an antihistamine agent.

- Metabolic Pathway Interaction : Research indicates that EDMA interacts with key metabolic enzymes, influencing pathways related to oxidative stress and energy production .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EDMA's biological activity, it is beneficial to compare it with similar anthracene derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 9,10-Dimethoxyanthracene | Lacks ethyl group | Limited photosensitizing properties |

| 9,10-Dimethylanthracene | Contains methyl groups | Reduced interaction with histamine receptors |

| 2-Ethyl-9-methoxyanthracene | Contains only one methoxy group | Weaker overall biological activity compared to EDMA |

EDMA's unique combination of ethyl and methoxy substituents enhances its photochemical properties and biological activities compared to these analogs .

特性

IUPAC Name |

2-ethyl-9,10-dimethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-4-12-9-10-15-16(11-12)18(20-3)14-8-6-5-7-13(14)17(15)19-2/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWYRGVICLUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352952 | |

| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26708-04-3 | |

| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26708-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photochemical properties of 2-Ethyl-9,10-dimethoxyanthracene (EDMA)?

A1: EDMA is a potent photoreductant, capable of donating an electron upon excitation with light. It has been shown to participate in photoinduced electron transfer reactions with various substrates, including sulfonium salts [] and carbon tetrachloride []. These reactions often lead to the fragmentation of the acceptor molecule, highlighting EDMA's potential as a photoinitiator for polymerization reactions [, , ].

Q2: How does EDMA behave as a photoinitiator in polymerization reactions?

A3: EDMA effectively initiates both radical and cationic polymerization reactions upon photoexcitation [, , ]. This versatility makes it suitable for polymerizing various monomers, including epoxides and acrylates. The polymerization efficiency can be further enhanced by incorporating photosensitizers such as 4-methoxy-1-naphthol, N-ethylcarbazole, and phenothiazine [, ].

Q3: What is the significance of charge localization in the dimer radical cation of EDMA?

A4: Studies utilizing transient absorption and time-resolved resonance Raman spectroscopy have revealed that the dimer radical cation of EDMA, (DMA)2•+, exists primarily in a charge-localized state in solution []. This means that the positive charge resides predominantly on a single EDMA unit within the dimer, rather than being shared equally. DFT calculations suggest that while the charge-delocalized structure is energetically favored, a dynamic equilibrium between charge-localized and delocalized structures exists, with the charge-localized edge-to-face T-shaped dimer contributing significantly to the observed spectroscopic features [].

Q4: What are the implications of a quantum yield below unity in EDMA-mediated photoinduced electron transfer reactions?

A5: While a quantum yield of unity is often associated with photoinduced electron transfer processes, studies have shown that EDMA-mediated photoreductions can exhibit quantum yields ranging from 0.7 to 0.8 []. This suggests that complete quenching and fragmentation of the acceptor molecule do not always occur. This observation has been attributed to the partitioning of the system at the intersection of the product and ground-state potential energy surfaces, highlighting the importance of considering factors beyond electron transfer efficiency in such reactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。